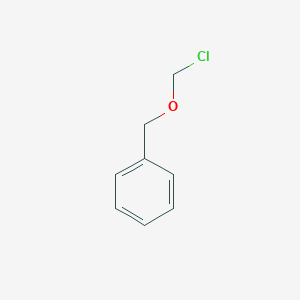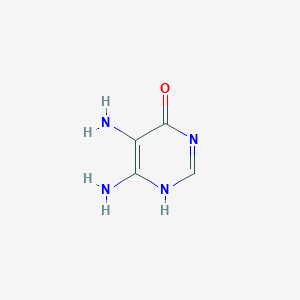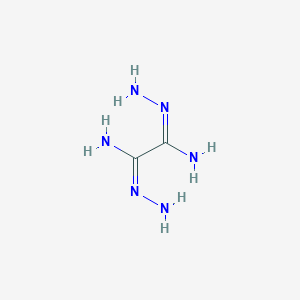
苄基氯甲基醚
概述
描述
Synthesis Analysis
BCME can be synthesized through various methods, including the catalytic enantioselective carbon-oxygen bond formation processes. One approach involves the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, leading to the enantioselective synthesis of benzylic ethers (Ziegler & Fu, 2016). Additionally, reactions of carbonyl compounds with BCME in the presence of samarium(II) iodide or metallic samarium offer new routes to 1,2-diols, iodohydrins, and cyclopropanols (Imamoto et al., 1991).
Molecular Structure Analysis
The molecular structure of BCME involves a benzylic carbon attached to a chloromethyl ether group. This structure plays a crucial role in its reactivity and the formation of ethers through various synthetic routes. The synthesis of BCME and related ethers, utilizing chloro(phenylmethylene)dimethylammonium chloride and sodium hydrogen telluride, demonstrates the structural flexibility and reactivity of BCME in forming benzyl ethers (Barrett, Read, & Barton, 1981).
Chemical Reactions and Properties
BCME is involved in oxidative cleavage reactions where benzylic ethers and related substrates are oxidatively cleaved to give corresponding aromatic aldehydes and alcohols (Pradhan, Bobbitt, & Bailey, 2009). Moreover, it participates in aromatic substitution reactions, highlighting its versatility in organic synthesis (Olah, Beal, & Olah, 1976).
Physical Properties Analysis
The physical properties of BCME, such as its boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. However, specific details on these properties are tailored to the synthesis methods and conditions under which BCME is produced and used.
Chemical Properties Analysis
BCME's chemical properties, including its reactivity towards nucleophiles, oxidation, and use in etherification reactions, underscore its significance in organic chemistry. Its role in the chemoselective etherification of benzyl alcohols using specific reagents and conditions exemplifies its utility in synthesizing methyl or ethyl ethers selectively (Sun, Guo, Peng, & Li, 2009).
科学研究应用
双功能羟基化合物的保护和解保护:苄基氯甲基醚用于各种双功能有机化合物中羟基官能团保护基的原位合成 (Zaidi 等人,2008).
氨基糖苷抗生素的合成:一种与氨基糖苷抗生素化学相关的、由醇制备苄基醚的新型合成方法涉及苄基氯甲基醚 (Barrett、Read 和 Barton,1981).
邻位取代化合物的合成:烷基苯和聚苯乙烯的氯甲基醚-氯化亚锡处理用于生成邻位产物,间位产物较少,可用于邻位取代化合物的合成 (Pinell 等人,1984).
苄基醚的对映选择性合成:通过苄基 C-H 键的氧化,膦催化的苄基醚合成在有机合成中具有潜在应用 (Ziegler 和 Fu,2016).
黄烷-3-醇(儿茶素)的苄基化:一种在温和条件下使用苄基氯/NaH 对儿茶素进行苄基化的简便方法,能够合成高产率的过苄基芳基醚 (Muskifa 等人,2004).
苯并噻唑和稠合杂环的合成:涉及苄基氯甲基醚的曲酸氯甲基衍生物用于合成苯并噻唑和其他稠合杂环 (Teitei,1983).
杀虫剂增效剂:与苄基氯甲基醚相关的取代苄基炔丙基醚因其电子拓扑和生物活性而显示出作为杀虫剂增效剂的潜力 (Cloney 等人,1974).
苄基酰胺化:涉及苄基氯甲基醚的无水氯胺-T 铜催化苄基酰胺化有效地将苄基烃转化为磺酰胺 (Bhuyan 和 Nicholas,2007).
可见光介导的脱苄基化:此过程使得苄基醚可用作有机合成中的临时保护基,大大减少了反应时间 (Cavedon 等人,2021).
苯和烷基苯的氯甲基化:使用双(氯甲基)醚和相关衍生物进行氯甲基化提供了有机化学中的新机制 (Olah 等人,1976).
安全和危害
Benzyl chloromethyl ether is a potential carcinogen and a powerful alkylating agent . It is also a mild lachrymator and reacts with water and alcohols, forming hydrogen chloride . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .
属性
IUPAC Name |
chloromethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPCMZCENPFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956786 | |
| Record name | [(Chloromethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl chloromethyl ether | |
CAS RN |
3587-60-8, 35364-99-9 | |
| Record name | Benzyl chloromethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl chloromethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethoxymethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035364999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Chloromethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl chloromethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl chloromethyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GR9P34HWY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














